molecular formula C17H16F2N2O3S B2478240 2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941983-17-1

2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2478240
CAS No.: 941983-17-1
M. Wt: 366.38
InChI Key: XFUCUBQZHVFJEE-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidinone intermediate. This intermediate is then reacted with a difluorobenzene sulfonamide derivative under specific conditions to yield the final product. Common reagents used in these reactions include palladium catalysts for coupling reactions, as well as various solvents and bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-difluorobenzenesulfonamide: A simpler compound with similar sulfonamide functionality but lacking the piperidinone moiety.

    N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Similar structure but without the difluoro substitution.

Uniqueness

2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to the combination of the difluoro substitution and the piperidinone moiety, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-12-7-8-16(15(19)10-12)25(23,24)20-13-4-3-5-14(11-13)21-9-2-1-6-17(21)22/h3-5,7-8,10-11,20H,1-2,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUCUBQZHVFJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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